molecular formula C7H9NO B048899 3-Aminobenzyl alcohol CAS No. 1877-77-6

3-Aminobenzyl alcohol

Cat. No.: B048899
CAS No.: 1877-77-6
M. Wt: 123.15 g/mol
InChI Key: OJZQOQNSUZLSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobenzyl alcohol, also known as benzenemethanol, 3-amino-, is an organic compound with the molecular formula C7H9NO. It is a derivative of benzyl alcohol where an amino group is substituted at the meta position of the benzene ring. This compound is known for its applications in various fields including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

3-Aminobenzyl alcohol is a small organic compound with the molecular formula C7H9NO It’s known to be used as a reagent in the synthesis of various compounds .

Mode of Action

It’s primarily used as a reagent in chemical synthesis . For instance, it’s used in the synthesis of quinone analogs as dynamin GTPase inhibitors . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

It’s known to be involved in the synthesis of quinone analogs and pyrrolo[2,1-f][1,2,4]triazines, which are novel hedgehog signaling pathway inhibitors .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role in the synthesis of other compounds. For instance, when used in the synthesis of quinone analogs, it contributes to the inhibitory effects on dynamin GTPase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 92-95 °C , suggesting that it’s stable under normal room temperature but can change state under high heat.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzyl alcohol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reduction of 3-nitrobenzyl alcohol or 3-nitrobenzaldehyde using catalytic hydrogenation processes. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

3-Aminobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Aminobenzyl alcohol is unique due to the position of the amino group, which influences its reactivity and the types of reactions it can undergo. The meta position of the amino group allows for specific interactions and reactions that are not possible with the ortho or para isomers .

Properties

IUPAC Name

(3-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZQOQNSUZLSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172076
Record name Benzenemethanol, 3-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1877-77-6
Record name 3-Aminobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1877-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Aminobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 3-amino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-AMINOBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN96ABQ0SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Amino benzoic acid (1.05 g, 7.65 mmoles) was dissolved in THF (30 mL) under nitrogen atmosphere. Borane (BH3 1M solution in THF, 24 ml, 24 mmoles) was added, and the resulting solution was stirred at room temperature for 20 hours. The reaction mixture was then poured into a saturated NH4Cl solution (100 mL) and extracted with AcOEt (3×100 mL). The organic layer was dried over Na2SO4 and evaporated to dryness to yield 388 mg of the title compound, which was employed in the next step without further purification.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzyl alcohol
Reactant of Route 2
3-Aminobenzyl alcohol
Reactant of Route 3
3-Aminobenzyl alcohol
Reactant of Route 4
3-Aminobenzyl alcohol
Reactant of Route 5
3-Aminobenzyl alcohol
Reactant of Route 6
3-Aminobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.